molecular formula C10H7BrN2O2 B1521333 1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 19532-41-3

1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1521333
CAS RN: 19532-41-3
M. Wt: 267.08 g/mol
InChI Key: MTGXPAMGZOPOBW-UHFFFAOYSA-N
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Description

This compound is likely a derivative of pyrazole, a class of organic compounds with a five-membered ring with two nitrogen atoms and three carbon atoms . The “1-(4-bromophenyl)” part suggests the presence of a bromophenyl group attached to the pyrazole ring.


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring with a bromophenyl group attached at one position and a carboxylic acid group at the third position .


Chemical Reactions Analysis

Pyrazole derivatives are known to undergo various chemical reactions, including electrophilic substitution . The presence of the bromophenyl group might make the compound more reactive towards nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromophenyl compounds are typically crystalline solids .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

“1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid” derivatives have been studied for their potential use in treating parasitic diseases such as leishmaniasis and malaria. Pyrazole-bearing compounds are recognized for their pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds can inhibit the growth of parasites by interfering with their metabolic processes, offering a promising route for new therapeutic agents.

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, bromophenyl compounds can be harmful if swallowed .

Future Directions

The future directions for research into this compound would depend on its potential applications. Pyrazole derivatives are a topic of ongoing research due to their wide range of biological activities .

properties

IUPAC Name

1-(4-bromophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGXPAMGZOPOBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601245338
Record name 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

19532-41-3
Record name 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19532-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601245338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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